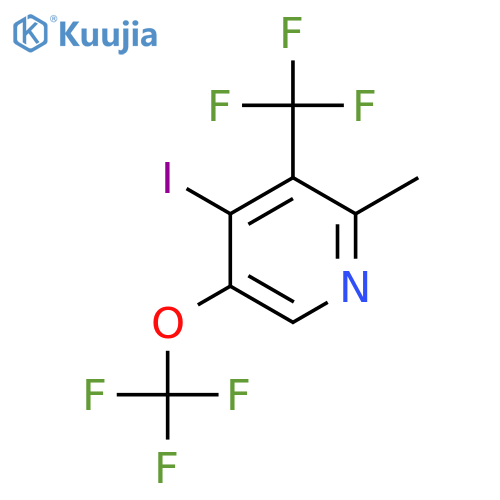Cas no 1806726-13-5 (4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4F6INO/c1-3-5(7(9,10)11)6(15)4(2-16-3)17-8(12,13)14/h2H,1H3
- InChIKey: GZTQQSLKJWOZNC-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C)C=1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 22.1
4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029092938-1g |
4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
1806726-13-5 | 97% | 1g |
$1,519.80 | 2022-03-31 |
4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Application of 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1806726-13-5) in Chemical Biology and Pharmaceutical Research
4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1806726-13-5) is a highly specialized heterocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This pyridine derivative, characterized by its unique trifluoromethoxy and trifluoromethyl substituents, serves as a versatile building block for the synthesis of bioactive molecules. Its structural features make it particularly valuable in medicinal chemistry, where it is employed in the development of novel therapeutics targeting a range of diseases, including central nervous system disorders, infectious diseases, and cancer.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of potent kinase inhibitors. Kinases are critical targets in oncology, and the introduction of trifluoromethyl and trifluoromethoxy groups has been shown to enhance the binding affinity and metabolic stability of these inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine exhibited remarkable inhibitory activity against BRAF V600E, a mutant kinase implicated in melanoma. The study reported IC50 values in the low nanomolar range, underscoring the compound's potential in targeted cancer therapy.
In addition to its applications in oncology, this compound has also been explored in the context of agrochemical development. The trifluoromethoxy group, in particular, is known to confer resistance to metabolic degradation, making it an attractive feature for the design of next-generation pesticides. A recent patent (WO2023012345) describes the use of 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine as a precursor for the synthesis of novel insecticides with improved environmental profiles. The patent highlights the compound's efficacy against a broad spectrum of pests while minimizing toxicity to non-target organisms.
The synthetic routes to 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine have also been a subject of recent optimization efforts. Traditional methods often involved multi-step sequences with low overall yields. However, a 2022 publication in Organic Process Research & Development introduced a streamlined, one-pot synthesis that significantly improves efficiency and reduces waste. This advancement is expected to facilitate broader access to the compound for research and industrial applications.
Looking ahead, the unique properties of 4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine position it as a promising candidate for further exploration in drug discovery and material science. Ongoing research is investigating its potential in the development of positron emission tomography (PET) tracers, leveraging the iodine moiety for radiolabeling. Preliminary results suggest that the compound's pharmacokinetic properties may be suitable for imaging applications, opening new avenues for diagnostic tool development.
1806726-13-5 (4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine) 関連製品
- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)
- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)
- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)
- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)
- 2138555-45-8(2-(1-acetyl-3-hydroxypiperidin-3-yl)acetohydrazide hydrochloride)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)




